![molecular formula C6H10ClF3N2 B12313025 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H9F3N2.ClH and a molecular weight of 202.61 g/mol . This compound is known for its unique bicyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves the reaction of a bicyclo[1.1.1]pentane derivative with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazine group, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and compounds .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its hydrazine moiety also makes it useful for developing new biochemical probes and reagents .
Medicine
In medicine, [3-(Trifluoromethyl)bicyclo[11Its unique structure may impart desirable pharmacokinetic properties, making it a candidate for further investigation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. Its trifluoromethyl group is particularly valuable in materials science .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]amine hydrochloride: Similar structure but with an amine group instead of hydrazine.
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol: Similar structure but with a hydroxyl group instead of hydrazine.
Uniqueness
The uniqueness of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride lies in its combination of a bicyclic structure with a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C6H10ClF3N2 |
|---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;/h11H,1-3,10H2;1H |
InChI Key |
UAQJRRLPJIRIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


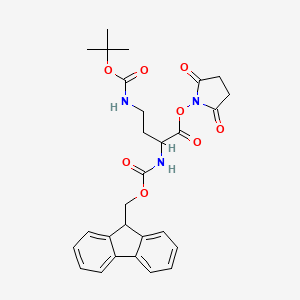
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
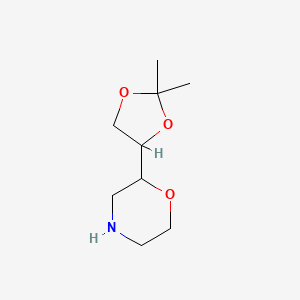
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
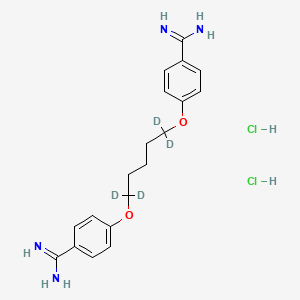
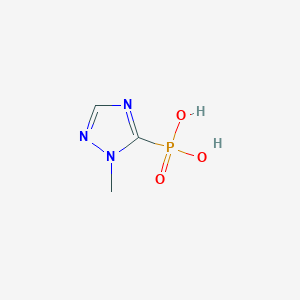
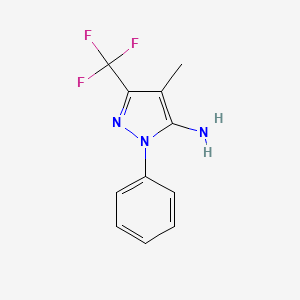
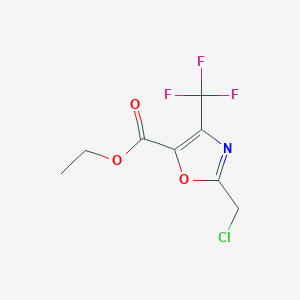
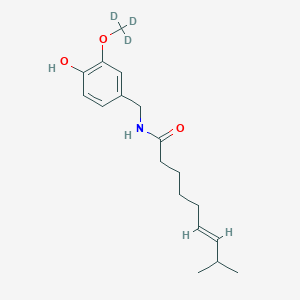
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
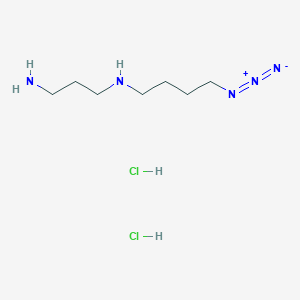
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)
